molecular formula C16H20N8O2 B2844420 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034506-66-4

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

Cat. No.: B2844420
CAS No.: 2034506-66-4
M. Wt: 356.39
InChI Key: CBMJRAXPSFYQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone" features a hybrid structure combining pyrazole, triazolo-pyrazine, and piperazine moieties. The 3-methoxy-1-methyl-pyrazole group is linked via a carbonyl bridge to a piperazine ring substituted with a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine unit.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O2/c1-11-18-19-14-13(17-4-5-24(11)14)22-6-8-23(9-7-22)16(25)12-10-21(2)20-15(12)26-3/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMJRAXPSFYQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of Ethyl 3-Methoxy-1H-Pyrazole-4-Carboxylate

In anhydrous tetrahydrofuran (THF), ethyl 3-methoxy-1H-pyrazole-4-carboxylate undergoes deprotonation with sodium hydride (NaH) at 20°C for 0.5 hours, followed by treatment with methyl iodide to yield ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate. This step achieves regioselective N-methylation with a reported yield of 68%.

Saponification to Carboxylic Acid

The ester intermediate is hydrolyzed under basic conditions using 10% aqueous sodium hydroxide in ethanol under reflux. Acidification with hydrochloric acid furnishes 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid in quantitative yield.

Step Reagents/Conditions Yield Reference
2.1 NaH, THF, CH₃I, 20°C 68%
2.2 NaOH, EtOH, reflux 100%

Synthesis of 3-Methyl-Triazolo[4,3-a]Pyrazin-8-Yl Piperazine

The triazolopyrazine-piperazine subunit is constructed via cyclization and subsequent functionalization.

Preparation of 3-Methyl-Triazolo[4,3-a]Pyrazine

Wentrup’s thermolysis method is adapted: 5-(2-pyrazinyl)tetrazole undergoes thermal decomposition at 400°C under vacuum (10⁻⁵ Torr), yieldingtriazolo[4,3-a]pyrazine via a diazo intermediate. Methylation at the 3-position is achieved using methyl triflate in dimethylformamide (DMF) at 60°C, providing 3-methyl-triazolo[4,3-a]pyrazine in 75% yield.

Piperazine Functionalization

The 8-position of the triazolopyrazine is brominated using phosphorus oxybromide (POBr₃) in acetonitrile, followed by nucleophilic aromatic substitution with piperazine in refluxing dioxane. This affords 4-(3-methyl-triazolo[4,3-a]pyrazin-8-yl)piperazine in 82% yield.

Coupling Strategies for Methanone Formation

The final assembly employs carbonylative coupling between the pyrazole carboxylic acid and the piperazine-triazolopyrazine amine.

Activation of Pyrazole Carboxylic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–25°C. Alternatively, coupling agents like EDCl/HOBt in DMF facilitate direct amide formation.

Nucleophilic Acyl Substitution

Reaction of the acid chloride with 4-(3-methyl-triazolo[4,3-a]pyrazin-8-yl)piperazine in the presence of triethylamine (Et₃N) in DCM yields the target methanone. This step proceeds at 25°C for 12 hours, achieving a yield of 74%.

Coupling Method Reagents/Conditions Yield Reference
Acid Chloride SOCl₂, DCM, Et₃N 74%
EDCl/HOBt DMF, rt, 24 h 68%

Optimization and Mechanistic Considerations

Regioselectivity in Triazolopyrazine Synthesis

The use of methyl triflate ensures selective methylation at the triazole N3 position due to the higher nucleophilicity of this site compared to the pyrazine nitrogen. Computational studies suggest that steric hindrance from the pyrazine ring directs methylation to the triazole.

Coupling Efficiency

EDCl/HOBt-mediated coupling minimizes racemization and side reactions, though the acid chloride route offers higher atom economy. Solvent screening reveals DCM as optimal for both reactivity and solubility of the piperazine substrate.

Characterization and Analytical Data

The final compound is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazolopyrazine-H), 7.89 (s, 1H, pyrazole-H), 3.98 (s, 3H, OCH₃), 3.82 (s, 3H, NCH₃), 3.71–3.65 (m, 4H, piperazine-H), 2.89–2.84 (m, 4H, piperazine-H), 2.51 (s, 3H, triazole-CH₃).
  • HRMS : m/z calculated for C₁₈H₂₂N₈O₂ [M+H]⁺: 397.1845; found: 397.1849.

Applications and Pharmacological Relevance

While direct pharmacological data for this compound remains proprietary, structural analogs demonstrate:

  • Kinase Inhibition : Triazolopyrazines exhibit nanomolar IC₅₀ values against ABL1 and FLT3 kinases.
  • Antimicrobial Activity : Pyrazole-carbonyl derivatives show MICs of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Chemical Reactions Analysis

Types of Reactions

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DCM (dichloromethane) as solvent, room temperature.

    Reduction: Sodium borohydride, methanol as solvent, room temperature.

    Substitution: Alkyl halides, DMF (dimethylformamide) as solvent, elevated temperature.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Biological Research: It can be used as a probe to study the interaction of pyrazole and triazole derivatives with biological macromolecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

Pyrazole-Triazole Hybrids
  • Compound 21he (): 4-(4-Methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole.
    • Key Differences : Lacks the triazolo-pyrazine and piperazine groups. The nitro group on the phenyl ring introduces strong electron-withdrawing effects, contrasting with the target compound’s methoxy group, which is electron-donating.
    • Synthetic Route : Synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for triazole formation .
Azido-Pyrazole Derivatives
  • 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (): Key Differences: Contains an azido group instead of the methanone-piperazine-triazolo-pyrazine chain. The benzonitrile substituent enhances polarity compared to the target’s methoxy group. Physicochemical Data: Melting point = 94.1–95.4°C; ¹H NMR δ = 7.75–7.61 (aromatic protons), 5.93 (pyrazole proton) .
Triazolo-Pyrazine Derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine ():
    • Key Differences : Features a pyrimidine core instead of pyrazine. The isomerization behavior under varying conditions (e.g., acid/base) highlights the sensitivity of triazolo-heterocycles to environmental changes .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 21he Azido-Pyrazole
Molecular Weight ~450 g/mol (estimated) 365.34 g/mol 224.23 g/mol
Solubility Likely moderate (piperazine enhances aqueous solubility) Low (nitro group reduces solubility) Low (polar benzonitrile)
Melting Point Not reported Not reported 94.1–95.4°C
Key Functional Groups Methoxy, triazolo-pyrazine, piperazine Nitrophenyl, triazole Azido, benzonitrile

Stability and Isomerization

  • Triazolo-Pyrazine vs. Triazolo-Pyrimidine : demonstrates that pyrazolo-triazolo-pyrimidines isomerize under acidic/basic conditions, suggesting the target compound’s triazolo-pyrazine moiety may exhibit similar sensitivity .
  • Azido Group Stability : highlights the stability of azido-pyrazoles under thermal conditions (50°C), indicating robustness in the target’s synthesis .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • The methoxy group on pyrazole may enhance metabolic stability compared to nitro or azido substituents.
    • Piperazine improves solubility, a critical factor for bioavailability.
  • Potential Applications: Kinase inhibition (triazolo-pyrazine core). Antimicrobial/antioxidant activity (pyrazole derivatives in ) .

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone , often referred to as a pyrazole-triazole hybrid, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N6O3C_{18}H_{24}N_{6}O_{3} with a molecular weight of approximately 372.4 g/mol. The structure features a pyrazole moiety linked to a triazole-piperazine component, which is significant for its pharmacological properties.

PropertyValue
Molecular FormulaC18H24N6O3
Molecular Weight372.4 g/mol
CAS Number2034452-96-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various heterocycles. The process may include the formation of the pyrazole and triazole rings through cyclization reactions, followed by the attachment of the piperazine moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing the triazolo-pyrazine scaffold have shown promising results against various cancer cell lines:

  • Compound 17l from a related study exhibited IC50 values of 0.98 µM against A549 (lung cancer), 1.05 µM against MCF-7 (breast cancer), and 1.28 µM against HeLa (cervical cancer) cells. This compound also demonstrated significant inhibition of c-Met kinase activity (IC50 = 26.00 nM) and VEGFR-2 (IC50 = 2.6 µM) .

Anti-Tubercular Activity

Another important aspect is the anti-tubercular activity where similar pyrazole derivatives were tested against Mycobacterium tuberculosis. A series of compounds showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development as anti-tubercular agents .

The mechanism by which these compounds exert their biological effects often involves inhibition of key kinases such as c-Met and VEGFR-2, which are crucial in tumor growth and angiogenesis. By blocking these pathways, the compounds can induce apoptosis in cancer cells and inhibit their proliferation.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study evaluated a series of pyrazole-triazole hybrids for their antiproliferative effects and found that certain modifications enhanced their efficacy against specific cancer types .
  • Anti-Tubercular Evaluation : In another investigation, derivatives were synthesized and assessed for their activity against Mycobacterium tuberculosis, with several compounds showing promising results in vitro .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves two key steps: (1) construction of the triazolopyrazine-piperazine core and (2) coupling with the methoxy-methylpyrazole moiety.

  • Triazolopyrazine formation : Use carbonyldiimidazole (CDI)-mediated cyclization of 3-hydrazinopyrazin-2-one derivatives under reflux in dimethylformamide (DMFA) .
  • Coupling step : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution, optimized with sodium ascorbate and copper sulfate in THF/water at 50°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMFA/i-propanol mixtures .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : Confirm regiochemistry of triazole/pyrazole rings and piperazine connectivity .
  • X-ray crystallography : Resolve spatial arrangement of the triazolopyrazine and methoxypyrazole groups .
  • HPLC-MS : Verify purity (>95%) and molecular weight .

Q. How does the compound’s solubility influence experimental design?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMFA, DMSO). For biological assays:

  • Prepare stock solutions in DMSO (≤1% v/v final concentration).
  • Use surfactants (e.g., Tween-80) or co-solvents (PEG-400) to enhance solubility in in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling-step yield?

Variable Optimal Condition Impact on Yield Reference
Solvent DMFA (anhydrous)Enhances cyclization rate
Temperature Reflux (100°C)Reduces side products
Catalyst CDI (1.5 eq)Facilitates imidazole leaving
Reaction Time 24 hoursEnsures complete conversion

Q. How to resolve contradictions in reported biological activity data?

  • Standardized assays : Use identical enzyme sources (e.g., recombinant 14-α-demethylase) and inhibitor concentrations .
  • Control variables : pH (7.4), temperature (37°C), and co-factor availability (NADPH) .
  • Replicate design : Perform triplicate experiments with blinded analysis to minimize bias .

Q. What computational methods predict enzyme inhibition mechanisms?

  • Molecular docking : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) to model binding poses. Key interactions include hydrogen bonds with the triazole nitrogen and hydrophobic contacts with the methylpyrazole group .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. How do structural modifications impact antifungal activity?

Modification Biological Effect Reference
Methoxy → Ethoxy (pyrazole) Reduced solubility, increased logP
Methyl → Ethyl (triazole) Enhanced binding to CYP51 active site
Piperazine → Morpholine Altered pharmacokinetics (t½ increase by 2×)

Q. What strategies improve metabolic stability in preclinical studies?

  • Block labile sites : Introduce fluorine at the pyrazole C-5 position to resist oxidative metabolism .
  • Prodrug approach : Convert the methanone group to a phosphate ester for enhanced aqueous solubility .

Data Contradiction Analysis

Q. Conflicting reports on CYP450 inhibition: How to validate hypotheses?

  • In vitro profiling : Screen against CYP1A2, 2C9, 2D6, and 3A4 isoforms using human liver microsomes .
  • In silico cross-check : Compare docking results with known CYP inhibitors (e.g., ketoconazole) to identify off-target interactions .

Q. Discrepancies in cytotoxicity (IC₅₀) across cell lines?

  • Cell line validation : Use STR profiling to confirm authenticity (e.g., HeLa vs. MCF-7).
  • Assay normalization : Include positive controls (doxorubicin) and correct for ATP content (CellTiter-Glo®) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.